![molecular formula C27H30N2O2S B2483757 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689756-82-9](/img/no-structure.png)

1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

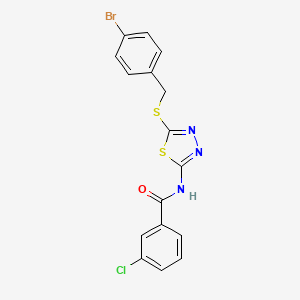

Molecular Structure and Interactions

- The compound exhibits a V-shaped molecular structure with dihedral angles influencing its interaction potential. This can be significant in understanding the compound's behavior in various environments and its potential as a building block in larger molecular assemblies (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).

Supramolecular Aggregation

- Modifications in peripheral substituents of similar molecules lead to diverse supramolecular aggregation modes. This aspect is crucial for designing materials with specific physical properties or for drug delivery applications (Jorge Trilleras, J. Quiroga, J. Cobo, J. N. Low, & C. Glidewell, 2008).

Non-Peptide Antagonist Potential

- A derivative of the compound has shown potent and orally active non-peptide antagonist properties for the human luteinizing hormone-releasing hormone receptor, indicating potential therapeutic applications in treating sex-hormone-dependent diseases (S. Sasaki, N. Cho, Y. Nara, et al., 2003).

Biological Activity Enhancement

- Structural modifications in thieno[2,3-d]pyrimidine compounds, such as the addition of a thiazolo ring, have been explored for enhancing biological activities. These compounds have shown potential as inhibitors of adenosine kinase, platelet aggregation, and anticancer activities (A. El-Gazzar, H. Hussein, & A. Aly, 2006).

Nonlinear Optical Properties

- Novel derivatives of the compound have been studied for their third-order nonlinear optical properties, indicating potential use in nonlinear optical materials for device applications (S. Shettigar, G. Umesh, P. Poornesh, K. Manjunatha, & A. Asiri, 2009).

Synthesis of Diverse Derivatives

- A variety of derivatives of thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and explored for their therapeutic potential, especially in treating reproductive diseases (Zhiqian Guo, Yongsheng Chen, Dongpei Wu, et al., 2003).

Potential in Polymer Chemistry

- The introduction of tert-butyl groups in related compounds has been shown to reduce dielectric constants and increase solubility in polymers, suggesting potential applications in material science and electronics (Y. Chern & J. Tsai, 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-phenylethyl bromide, followed by cyclization with ethyl acetoacetate and tert-butylbenzaldehyde. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4,5-dimethylthiophene-3-carboxylic acid", "2-phenylethyl bromide", "ethyl acetoacetate", "tert-butylbenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to yield 2-(2-phenylethylthio)-4,5-dimethylthiophene-3-carboxylic acid.", "Step 2: Cyclization of 2-(2-phenylethylthio)-4,5-dimethylthiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Condensation of 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with tert-butylbenzaldehyde in the presence of a base such as sodium hydride to yield 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |

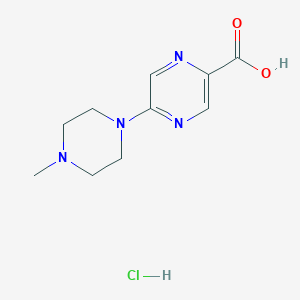

CAS-Nummer |

689756-82-9 |

Molekularformel |

C27H30N2O2S |

Molekulargewicht |

446.61 |

IUPAC-Name |

1-[(4-tert-butylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C27H30N2O2S/c1-18-19(2)32-25-23(18)24(30)28(16-15-20-9-7-6-8-10-20)26(31)29(25)17-21-11-13-22(14-12-21)27(3,4)5/h6-14H,15-17H2,1-5H3 |

InChI-Schlüssel |

YEWDTQDLAXBGNH-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(C)(C)C)CCC4=CC=CC=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)

![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)

![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)